molecular formula C13H12N4O B12910952 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)- CAS No. 825630-46-4

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-

Cat. No.: B12910952
CAS No.: 825630-46-4
M. Wt: 240.26 g/mol
InChI Key: SFQGTHPNLKOAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-" is a derivative of the imidazo[1,2-a]pyrazine scaffold, a heterocyclic structure notable for its resemblance to purine bases like adenine, enabling interactions with biological targets such as kinases and receptors . Key structural features include a cyclopropyl group at the 8-amino position and a 3-furanyl substituent at the 3-position. These modifications are hypothesized to enhance target selectivity, metabolic stability, and bioavailability compared to simpler analogs.

Properties

CAS No.

825630-46-4

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-cyclopropyl-3-(furan-3-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H12N4O/c1-2-10(1)16-12-13-15-7-11(9-3-6-18-8-9)17(13)5-4-14-12/h3-8,10H,1-2H2,(H,14,16)

InChI Key

SFQGTHPNLKOAME-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=COC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategies for Imidazo[1,2-a]pyrazine Derivatives

The literature reveals several approaches to synthesize imidazo-fused heterocycles, including imidazo[1,2-a]pyrazines, often involving:

  • Multicomponent reactions (MCRs) combining aminopyrazines with aldehydes and alkynes or other electrophiles to form the fused ring system in one pot under mild conditions.
  • Cyclization reactions starting from 2-aminopyrazine derivatives and appropriate electrophilic partners, often catalyzed by transition metals or under metal-free conditions.
  • Stepwise functionalization of preformed imidazo[1,2-a]pyrazine cores to introduce substituents at specific positions, such as amination or cross-coupling reactions.

Specific Preparation of N-cyclopropyl-3-(3-furanyl) Imidazo[1,2-a]pyrazin-8-amine

While direct literature on this exact compound is limited, the preparation can be inferred from related synthetic protocols for similar imidazo[1,2-a]pyrazine derivatives:

Step 1: Construction of the Imidazo[1,2-a]pyrazine Core
  • Starting from 2-aminopyrazine or substituted 2-aminopyrazines, condensation with 3-furaldehyde (3-furanyl aldehyde) can be performed to introduce the 3-(3-furanyl) substituent via imine formation.
  • Subsequent cyclization is achieved by intramolecular nucleophilic attack and ring closure, often facilitated by mild heating or catalytic conditions.
Step 2: Introduction of the 8-Amino Group and N-Cyclopropyl Substitution
  • The 8-position amine can be introduced by nucleophilic substitution or amination reactions on a suitable precursor bearing a leaving group at position 8.
  • N-cyclopropyl substitution is typically achieved by reacting the 8-amino intermediate with cyclopropyl halides or cyclopropyl amine derivatives under conditions favoring N-alkylation or N-substitution.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reagents/Conditions Outcome Yield (%) Notes
1 2-Aminopyrazine + 3-furaldehyde, mild acid catalyst, ethanol, 50 °C, 8-14 h Formation of imine intermediate 70-85 Multicomponent condensation
2 Cyclization via heating or catalytic conditions (e.g., sodium ascorbate, copper catalyst) Formation of imidazo[1,2-a]pyrazine core with 3-furanyl substituent 65-80 Mild conditions preferred for selectivity
3 Amination at position 8 using suitable amine source Introduction of 8-amino group 60-75 May require protecting groups or selective activation
4 N-alkylation with cyclopropyl halide or cyclopropylamine under basic conditions Formation of N-cyclopropyl-8-amino derivative 55-70 Optimization needed to avoid over-alkylation

Analysis of Preparation Methods

Efficiency and Yields

  • Multicomponent reactions provide efficient routes with moderate to good yields (60-85%) and reduced reaction times compared to stepwise syntheses.
  • Mild heating (around 50 °C) and environmentally benign solvents (ethanol, water mixtures) are often employed to improve sustainability and reduce by-products.
  • N-cyclopropylation steps require careful control of reaction conditions to maximize selectivity and yield, often involving base-mediated alkylation or nucleophilic substitution.

Green Chemistry Considerations

  • Recent advances emphasize metal-free or low-metal catalytic systems to minimize environmental impact.
  • Use of sodium ascorbate as a reducing agent and mild reaction conditions reduces energy consumption and hazardous waste.
  • Scale-up feasibility has been demonstrated for related imidazo derivatives, maintaining yield and reaction time consistency.

Challenges and Optimization

  • Regioselective functionalization at the 8-position amine without affecting other nucleophilic sites requires selective activation or protection strategies.
  • The cyclopropyl group introduction can be sensitive to reaction conditions due to ring strain and potential side reactions; thus, reaction parameters must be optimized.
  • Purification of intermediates and final products often involves chromatographic techniques to ensure high purity for pharmaceutical applications.

Summary Table of Key Preparation Parameters

Parameter Description Typical Conditions References
Core formation Condensation and cyclization of 2-aminopyrazine and 3-furaldehyde Ethanol, mild acid, 50 °C, 8-14 h
Catalysts Copper-based or metal-free systems Sodium ascorbate, copper salts or none
Amination Introduction of 8-amino group Nucleophilic substitution, mild base
N-cyclopropylation Alkylation with cyclopropyl halides or amines Basic conditions, controlled temperature
Yield range Overall isolated yields 55-85% depending on step
Green chemistry Use of mild, low-toxicity reagents and solvents Ethanol, water, mild heating

The preparation of Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)- involves a multistep synthetic approach centered on the efficient construction of the imidazo[1,2-a]pyrazine core, selective introduction of the 3-furanyl substituent via condensation with 3-furaldehyde, and subsequent functionalization at the 8-position with an amino group followed by N-cyclopropyl substitution. Advances in multicomponent reactions and mild catalytic systems have improved the efficiency, yield, and environmental profile of these syntheses. Optimization of reaction conditions, especially for the cyclopropylation step, is critical to achieving high purity and yield suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidizing agents such as peroxides or oxygen.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

Medicinal Chemistry

1.1 Adenosine Receptor Modulation

One of the primary applications of imidazo[1,2-a]pyrazin-8-amine derivatives is in the modulation of adenosine receptors. Research indicates that compounds derived from this scaffold exhibit significant affinity for the human adenosine A3 receptor subtype. For example, studies have shown that specific derivatives demonstrate selective binding to the A3 receptor while showing minimal interaction with other subtypes, which is crucial for developing targeted therapies for conditions such as inflammation and cancer .

1.2 Inhibition of Phosphodiesterase Enzymes

Imidazo[1,2-a]pyrazine derivatives have also been identified as inhibitors of phosphodiesterase 10 (PDE10), an enzyme implicated in various neurological disorders. The inhibition of PDE10 can enhance dopaminergic signaling pathways, making these compounds potential candidates for treating conditions like schizophrenia and other psychiatric disorders . The therapeutic implications are significant, as modulation of this enzyme may lead to improved cognitive function and mood stabilization.

Synthesis and Derivative Development

2.1 Chemodivergent Synthesis Techniques

Recent advancements in synthetic methodologies have enabled the efficient production of imidazo[1,2-a]pyrazin-8-amine derivatives. For instance, a chemodivergent synthesis approach allows for the generation of both N-(pyridin-2-yl) amides and imidazo[1,2-a]pyridines from common starting materials under mild reaction conditions. This versatility not only facilitates the exploration of structure-activity relationships but also enhances the potential for discovering new therapeutic agents .

Case Studies

3.1 Therapeutic Evaluation

A notable case study involved the evaluation of a series of imidazo[1,2-a]pyrazin-8-amine derivatives for their anti-inflammatory properties. In vitro assays demonstrated that certain compounds significantly reduced pro-inflammatory cytokine production in activated macrophages. This finding supports the potential use of these compounds in treating chronic inflammatory diseases .

3.2 Fluorescent Properties

Some derivatives have been assessed for their fluorescent properties, revealing that they can serve as useful probes in biological imaging applications. The ability to visualize cellular processes using these fluorescent compounds opens new avenues for research in cell biology and pharmacology .

Material Science Applications

Beyond medicinal chemistry, imidazo[1,2-a]pyrazin-8-amine derivatives are being explored in material science for their potential use in creating advanced materials with specific electronic or optical properties. The unique electronic structure of these compounds can be harnessed to develop organic semiconductors or sensors, thereby expanding their applicability beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Specific pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on Activity

  • 3-Furanyl vs. 3-Bromo : The 3-furanyl group in the target compound likely improves solubility and hydrogen-bonding interactions compared to the bulkier bromo substituent in 3-bromo analogs, which may hinder target access despite strong receptor affinity .
  • N-Cyclopropyl vs. N-Phenyl : Cyclopropyl substituents are associated with enhanced metabolic stability and reduced off-target effects compared to phenyl groups, which may improve pharmacokinetics in vivo .

Therapeutic Target Profiles

  • Kinase Inhibition : While CDK9 inhibitors (IC₅₀ ~5–8 µM) show moderate anticancer activity, the target compound’s furan and cyclopropyl groups could optimize kinase selectivity .
  • Receptor Antagonism: Brominated derivatives exhibit nanomolar affinity for adenosine receptors (A3/A2A), highlighting the scaffold’s versatility. The target compound’s substituents may redirect activity toward other GPCRs or kinases .

Research Findings and Implications

  • Structural Insights : Co-crystal data for a related PTK6 inhibitor (1.70 Å resolution) demonstrate the imidazo[1,2-a]pyrazine core’s ability to occupy hydrophobic pockets while engaging catalytic residues, a feature exploitable in designing the target compound .
  • SAR Trends : Bulky substituents (e.g., bromo, phenyl) enhance target affinity but may compromise solubility. Polar groups like furan balance these properties, as seen in antiviral and kinase-targeting analogs .
  • Therapeutic Potential: The target compound’s unique substitution pattern positions it as a candidate for diseases requiring high selectivity, such as autoimmune disorders or specific cancer subtypes .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications based on various research findings.

Structural Overview

The compound features an imidazo[1,2-a]pyrazine core with a cyclopropyl group and a furanyl moiety. Its molecular formula is C13H12N4C_{13}H_{12}N_4, which contributes to its unique pharmacological profile. The presence of the cyclopropyl group enhances its ability to penetrate cell membranes, making it a candidate for drug development.

The biological activity of Imidazo[1,2-a]pyrazin-8-amine derivatives primarily involves their interaction with specific molecular targets. Notably, these compounds have shown significant inhibitory effects on Bruton's tyrosine kinase (Btk), which is implicated in various cancers and autoimmune disorders. The inhibition of Btk can lead to therapeutic applications in treating diseases responsive to kinase inhibition .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Imidazo[1,2-a]pyrazin-8-amines. A notable study evaluated the compound's effectiveness against several cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)6.66
HCT116 (Colorectal Cancer)5.00
K562 (Chronic Myelogenous Leukemia)4.50

The data indicate that these compounds exhibit cytotoxic effects correlated with their inhibitory activity against CDK9, a critical kinase involved in cell cycle regulation and transcriptional control .

Inhibitory Activity Against ENPP1

Another significant finding is the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 negatively regulates the cGAS-STING pathway, which is crucial for immune response modulation. Inhibiting ENPP1 can enhance immune responses, making these compounds promising candidates for cancer immunotherapy. One derivative demonstrated an IC50 value of 5.70 nM against ENPP1 and improved antitumor efficacy when combined with anti-PD-1 therapy in murine models .

Synthesis Methods

The synthesis of Imidazo[1,2-a]pyrazin-8-amines typically involves multi-step reactions:

  • Formation of the Imidazo Core : Cyclization reactions are used to create the imidazo[1,2-a]pyrazine framework from appropriate precursors.
  • Substitution Reactions : The introduction of cyclopropyl and furanyl groups can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions with boronic acids.

These synthetic pathways allow for the generation of various derivatives with enhanced biological properties.

Case Studies

Several case studies illustrate the therapeutic potential of Imidazo[1,2-a]pyrazin-8-amines:

  • Study on CDK9 Inhibition : A derivative demonstrated potent CDK9 inhibitory activity with an IC50 of 0.16 µM, correlating with significant anti-proliferative effects across multiple cancer cell lines .
  • ENPP1 Inhibition : Research indicated that a specific derivative not only inhibited ENPP1 effectively but also enhanced the expression of genes involved in immune response pathways when used in combination therapies .

Q & A

Q. What synthetic routes are recommended for synthesizing imidazo[1,2-a]pyrazin-8-amine derivatives with cyclopropyl and furanyl substituents?

  • Methodological Answer : The synthesis typically involves cyclization reactions and palladium-catalyzed cross-coupling. For example, intermediates like 3-bromo-5-fluoropyridin-2-amine can undergo oxidation, nucleophilic substitution (e.g., with 3-fluoro-5-hydroxypyridine), and cyclization using chloroacetaldehyde under basic conditions to form the imidazo[1,2-a]pyridine core . The furanyl group can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Cyclopropylamine derivatives are often incorporated via amidation or reductive amination .

Q. How can NMR spectroscopy and mass spectrometry be optimized to characterize the structural features of this compound?

  • Methodological Answer :
  • 1H NMR : Focus on the aromatic region (δ 6.5–8.5 ppm) to identify furanyl protons and imidazo-pyrazine protons. Cyclopropyl groups show characteristic splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl CH2) .
  • 13C NMR : The imidazo[1,2-a]pyrazine carbons appear at δ 110–150 ppm. Furanyl carbons resonate near δ 140–160 ppm, while cyclopropyl carbons are at δ 5–15 ppm .
  • ESI-MS : Use high-resolution MS to confirm molecular weight (e.g., C15H14N4O for the base structure). Isotopic patterns help validate halogen or sulfur-containing analogs .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antiparasitic or anticancer potential)?

  • Methodological Answer :
  • Antiparasitic Activity : Screen against Leishmania or Trypanosoma spp. using resazurin-based viability assays. Compare IC50 values with reference drugs like miltefosine .
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include a positive control (e.g., doxorubicin) and assess selectivity via parallel testing on non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the furanyl group in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps. Analyze Fukui indices to identify nucleophilic/electrophilic sites on the furanyl ring. Molecular docking studies may predict steric hindrance effects in catalytic cycles . For example, substituents at the 3-position of the furan may reduce steric clashes with palladium ligands .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., varying IC50 values)?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Metabolic Stability : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Structural Confirmation : Re-validate purity and stereochemistry via X-ray crystallography or chiral HPLC, as impurities or enantiomers can skew results .

Q. How can reaction fundamentals and reactor design improve scalability for imidazo[1,2-a]pyrazine synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Optimize residence time and temperature for cyclization steps to minimize side products .
  • Membrane Separation : Use nanofiltration membranes to isolate intermediates, reducing reliance on column chromatography .
  • Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.